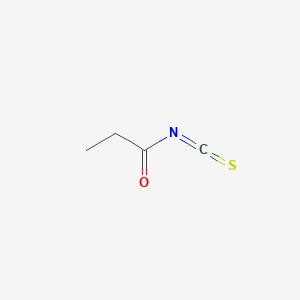

Propanoyl isothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propanoyl isothiocyanate, also known as propionyl isothiocyanate, is a chemical compound with the molecular formula C4H5NOS . It belongs to the family of isothiocyanates , which are highly reactive organic sulfur compounds. These compounds are found in various natural products and are widely used as intermediates in organic synthesis .

Synthesis Analysis

- Multicomponent Reaction (MCR) : Isocyanides, elemental sulfur, and amines can react to form this compound. Notably, catalytic amounts of amine bases, such as DBU, can be used in this process .

- Carbenes and Amines : Carbenes and amines can generate isocyanides, which then react with sulfur to produce this compound under various conditions .

Molecular Structure Analysis

The chemical structure of this compound consists of the functional group –N=C=S . It is an aliphatic isothiocyanate, characterized by its reactivity and versatility .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Chemoprevention and Anticarcinogenic Properties

Propanoyl isothiocyanate and related isothiocyanates have been extensively studied for their chemopreventive and anticarcinogenic properties. Isothiocyanates, occurring in cruciferous vegetables, inhibit carcinogenesis in laboratory animals, especially in lung and esophageal cancer models. This inhibitory effect is primarily attributed to the selective inhibition of cytochrome P450 enzymes involved in carcinogen metabolic activation, induction of Phase II enzymes, and enhancement of apoptosis. Phenethyl isothiocyanate (PEITC), a related compound, has shown significant results in preventing lung tumor induction by tobacco-specific nitrosamines, suggesting its potential as a chemopreventive agent against lung cancer (Hecht, 1999) (Hecht, 2000).

Antimicrobial Properties

Isothiocyanate derivatives have demonstrated antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that the chemical structure of isothiocyanates significantly influences their antibacterial effectiveness, with benzyl isothiocyanate exhibiting strong antimicrobial activity (Dias, Aires, & Saavedra, 2014). Additionally, isothiocyanate derivatives synthesized for antimicrobial purposes have shown effectiveness against pathogenic plant microorganisms (Kojima & Kado, 1976).

Apoptosis Induction in Cancer Cells

Research has shown that propyl isothiocyanate, a compound related to this compound, induces apoptosis in gastric cancer cells. This effect is mediated by oxidative stress via glutathione depletion, leading to DNA damage and activation of mitochondria-dependent and p53 signaling pathways (Huang et al., 2019).

Effects on Histone Regulation in Cancer

Isothiocyanates like benzyl and phenethyl isothiocyanate have been studied for their ability to modulate histone acetylation and methylation in malignant melanoma. These compounds influence the expression of various histone acetyltransferases, deacetylases, and methyltransferases, offering insights into their potential as epigenetic therapeutic agents in cancer treatment (Mitsiogianni et al., 2021).

Herbicidal Activity

Isothiocyanates have also been explored for their herbicidal activity. Studies on various isothiocyanates, including aliphatic and aromatic types, have demonstrated their effectiveness in suppressing weeds like Texas panicum and large crabgrass, indicating their potential as natural herbicides (Norsworthy & Meehan, 2005).

Biofumigation and Environmental Impact

Research on isothiocyanates, including their derivatives and plant-derived forms, has evaluated their biological activity for biofumigation purposes and their environmental impacts. Studies have highlighted the varying effectiveness of different isothiocyanates against soil pests and their sorption and degradation in soils, important for optimizing their use in pest control while minimizing environmental impacts (Matthiessen & Shackleton, 2005).

Wirkmechanismus

Target of Action

Propanoyl isothiocyanate, like other isothiocyanates, governs many intracellular targets including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in various biological processes, including detoxification, inflammation, cell growth, and death .

Biochemical Pathways

Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates . Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects various biochemical pathways and their downstream effects, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

PEITC exhibits linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . Membrane transport of PEITC is mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family . These properties may impact the bioavailability of isothiocyanates.

Result of Action

Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, attracting the attention of biologists and chemists . The molecular and cellular effects of isothiocyanates’ action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of isothiocyanates from glucosinolates . Additionally, the presence of enzymes and transporters in the body can impact the absorption, distribution, metabolism, and excretion of isothiocyanates .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

propanoyl isothiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-2-4(6)5-3-7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYULLJDMUFOQHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)

amine hydrochloride](/img/structure/B2475614.png)

![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)

![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)

![Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2475628.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)